Positional Isomerism Drives 1.4-Unit Difference in Lipophilicity (XLogP3-AA) and Enables Hydrogen Bond Donation for 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
The 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffold demonstrates a significantly lower lipophilicity (XLogP3-AA = 0.5) and the presence of one hydrogen bond donor compared to the 6-bromo-[1,2,4]triazolo[4,3-a]pyridine analog (XLogP3-AA = 1.9, zero H-bond donors) [1][2]. This difference is attributed to both the position of the bromine substituent and the presence of the 3-carbonyl lactam group, which is absent in the 6-bromo analog. The lower logP and the ability to donate a hydrogen bond can significantly influence solubility, membrane permeability, and binding interactions with biological targets [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5; H-Bond Donor Count = 1 |
| Comparator Or Baseline | 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 108281-79-4): XLogP3-AA = 1.9; H-Bond Donor Count = 0 |
| Quantified Difference | ΔXLogP3-AA = -1.4; ΔH-Bond Donors = +1 |
| Conditions | Values computed by XLogP3 3.0 (PubChem) and Cactvs 3.4.8.18 |
Why This Matters
A lower logP and the presence of a hydrogen bond donor can improve aqueous solubility and reduce non-specific binding, which are critical parameters for early-stage drug discovery and for designing compounds with favorable pharmacokinetic profiles.
- [1] PubChem. (2026). 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one. PubChem CID 105467312. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine. PubChem CID 17750018. National Center for Biotechnology Information. View Source
